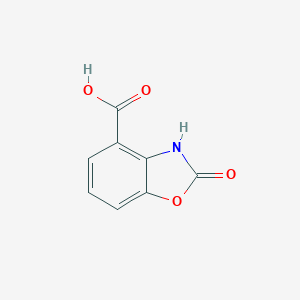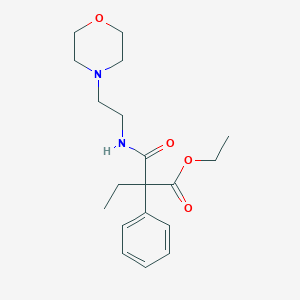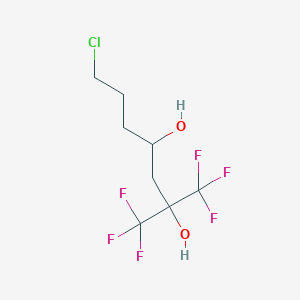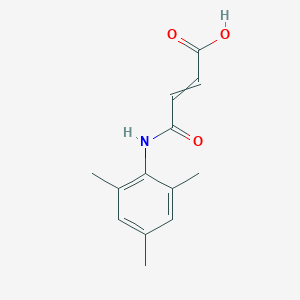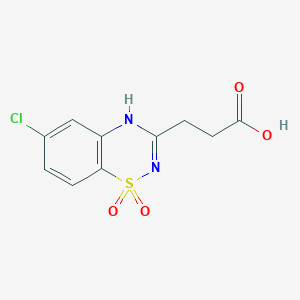
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Chlorothiazide, and it belongs to a class of drugs known as thiazide diuretics. Chlorothiazide is primarily used to treat hypertension and edema, and it works by increasing the excretion of sodium and water from the body. In
科学的研究の応用
Chlorothiazide has been widely studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, diabetes, and osteoporosis. The compound has been shown to have antihypertensive effects by reducing blood pressure through the excretion of sodium and water from the body. Chlorothiazide has also been found to improve glucose tolerance and insulin sensitivity in patients with diabetes. Furthermore, the compound has been shown to have beneficial effects on bone health by increasing bone mineral density and reducing the risk of fractures.
作用機序
Chlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, leading to an increase in the excretion of sodium and water from the body. This results in a decrease in blood volume and a subsequent reduction in blood pressure. Chlorothiazide also has a mild diuretic effect, which further contributes to its antihypertensive action.
生化学的および生理学的効果
Chlorothiazide has been shown to have various biochemical and physiological effects on the body. The compound has been found to increase the excretion of potassium, magnesium, and calcium ions from the body, which can lead to electrolyte imbalances. Chlorothiazide has also been shown to increase the excretion of uric acid, which can lead to gout in some patients. Furthermore, the compound has been found to have a mild hypoglycemic effect, which can be beneficial in patients with diabetes.
実験室実験の利点と制限
Chlorothiazide has several advantages and limitations for lab experiments. The compound is readily available and relatively inexpensive, making it a popular choice for research studies. Chlorothiazide is also stable under normal laboratory conditions and can be easily stored for extended periods. However, the compound has limited solubility in water, which can make it difficult to prepare solutions for experiments. Furthermore, Chlorothiazide has a relatively short half-life, which can make it challenging to maintain consistent levels of the compound in the body.
将来の方向性
There are several future directions for research on Chlorothiazide. One area of interest is the potential use of the compound in the treatment of osteoporosis. Chlorothiazide has been shown to increase bone mineral density in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of Chlorothiazide in combination with other drugs for the treatment of hypertension and heart failure. Finally, further studies are needed to explore the potential side effects and long-term safety of Chlorothiazide in humans.
Conclusion:
In conclusion, Chlorothiazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its antihypertensive, hypoglycemic, and bone-protective effects. Chlorothiazide has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成法
Chlorothiazide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with chloroacetic acid, followed by oxidation and cyclization. The final product is obtained through recrystallization and purification. The synthesis of Chlorothiazide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
特性
CAS番号 |
101063-92-7 |
|---|---|
製品名 |
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide |
分子式 |
C10H9ClN2O4S |
分子量 |
288.71 g/mol |
IUPAC名 |
3-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H9ClN2O4S/c11-6-1-2-8-7(5-6)12-9(3-4-10(14)15)13-18(8,16)17/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
InChIキー |
BZCZSFSMKFOMOK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCC(=O)O |
正規SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



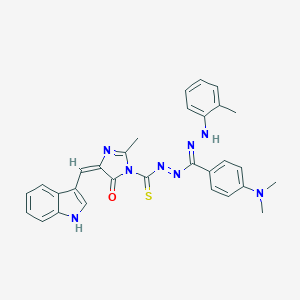
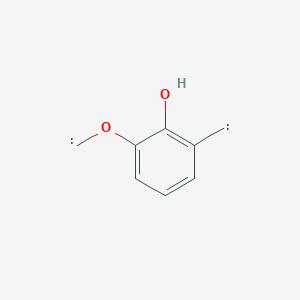
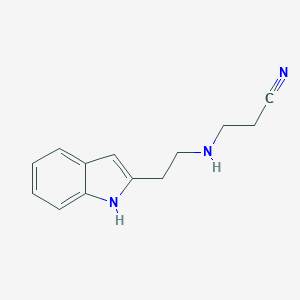
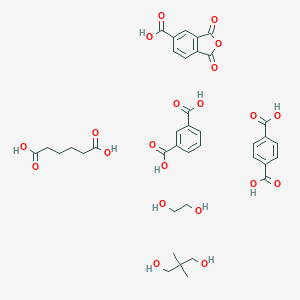
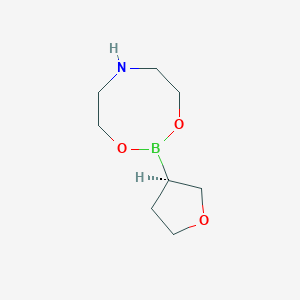
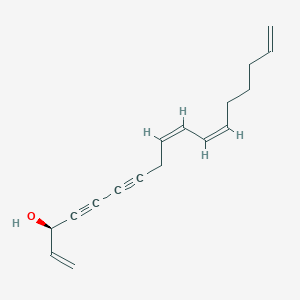
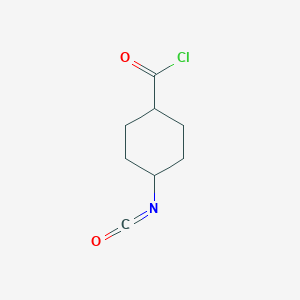
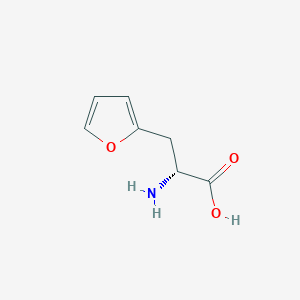
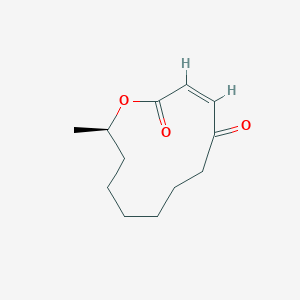
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
